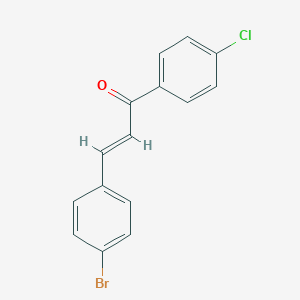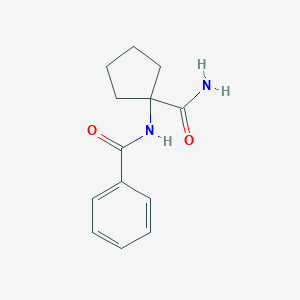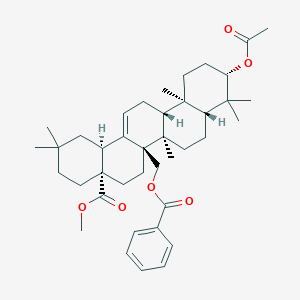
Methyl helicterilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl helicterilate is a natural compound found in the Helicteres isora plant. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of methyl helicterilate is not fully understood. However, studies have shown that it can interact with various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response. Methyl helicterilate has also been shown to interact with various enzymes and proteins involved in cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Methyl helicterilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, as well as the growth and survival of cancer cells. It has also been shown to have antioxidant properties, which could potentially be used to protect against oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl helicterilate in lab experiments is that it is a natural compound, which could potentially be safer and more effective than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl helicterilate. One area of research could be its potential use as a treatment for inflammatory diseases, such as arthritis or inflammatory bowel disease. Another area of research could be its potential use as a treatment for various types of cancer. Additionally, further studies could be done to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
Methyl helicterilate can be synthesized from the Helicteres isora plant through a process of extraction and purification. The plant is harvested and dried, and the leaves and stem are extracted using solvents such as ethanol or methanol. The extract is then purified using techniques such as chromatography to isolate the methyl helicterilate compound.
Aplicaciones Científicas De Investigación
Methyl helicterilate has been studied for its potential use in various scientific research applications. One area of research is its potential as an anti-inflammatory agent. Studies have shown that methyl helicterilate can inhibit the production of inflammatory cytokines, which are involved in the body's immune response to infection or injury.
Another area of research is its potential as an anti-cancer agent. Studies have shown that methyl helicterilate can induce apoptosis, or programmed cell death, in cancer cells. This could potentially be used as a treatment for various types of cancer.
Propiedades
Número CAS |
102637-01-4 |
|---|---|
Nombre del producto |
Methyl helicterilate |
Fórmula molecular |
C40H56O6 |
Peso molecular |
632.9 g/mol |
Nombre IUPAC |
methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1 |
Clave InChI |
ZPQZGHAQCJAOQE-YHMSRXDCSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Sinónimos |
methyl helicterilate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



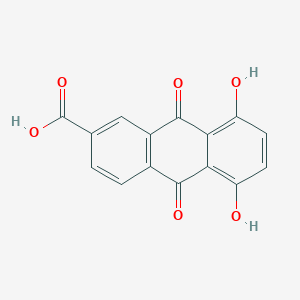
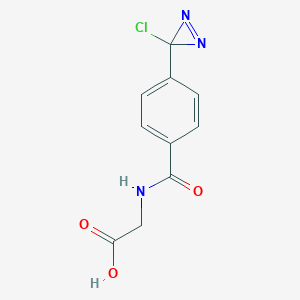
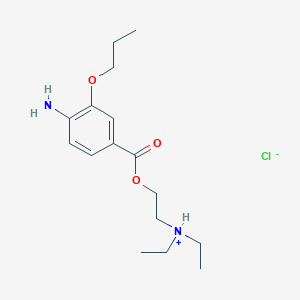
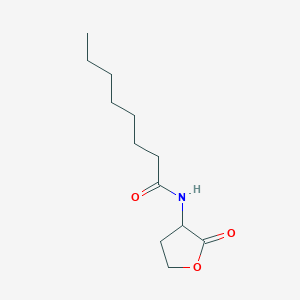
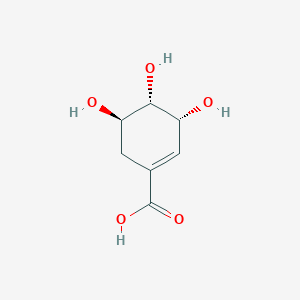
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
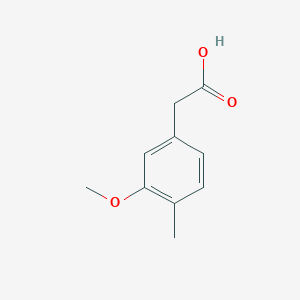
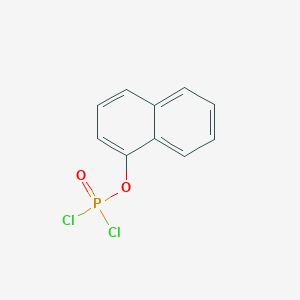
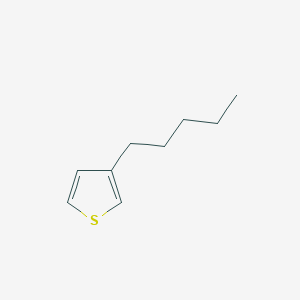
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
